2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been found to have significant antimicrobial activity . They have been used in the development of new antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using an effective method based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields . A procedure has also been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is complex and diverse . The core structure consists of a pyrimidine ring fused with a thiophene ring . The specific compound “this compound” would have additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones are diverse and depend on the specific functional groups present in the molecule . For instance, the synthesis of these compounds often involves reactions such as carbonylation .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves the reaction of amino-carboxanilido-tetrahydrobenzo(b)thiophenes with chloroacetyl chloride, followed by cyclization under acidic conditions. These compounds exhibit marked sedative action, highlighting their potential in central nervous system depressant activity research (Manjunath et al., 1997).
- Another study focused on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid. The study compared the physicochemical properties and biological potential of these compounds with positionally isomeric thienopyrimidinones and benzo isosteres, indicating variations in electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Biological Activities and Potential Applications
- Research into thieno[3,2-d]pyrimidine derivatives has revealed their significant antitumor activity. One study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and tested their anticancer activity against human cancer cell lines, including MCF-7, HeLa, and HCT-116. Some compounds displayed potent anticancer activity, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
- A comprehensive study on the structural parameters, electronic, linear, and nonlinear optical properties of thienopyrimidine derivatives through DFT/TDDFT and experimental analysis highlighted their importance in nonlinear optics (NLO) fields. The study emphasized the considerable NLO character of these molecules, especially for optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with these bacteria, exhibiting significant antimycobacterial activity
Biochemical Pathways
The compound is part of a class of molecules known as thienopyrimidinones . These molecules have been found to disrupt the normal functioning of Mycobacteria, thereby exhibiting their antimycobacterial activity
Pharmacokinetics
The compound has been found to exhibit antimycobacterial activity with a minimum inhibitory concentration (mic) in the range of 6–8 μm , suggesting that it can reach effective concentrations in the body.
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of Mycobacteria . This leads to its potential use as an antitubercular agent .
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743)
Cellular Effects
In cellular studies, the compound has shown antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDESOLPVORRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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